molecular formula C7H12BrNS B1377733 2-Bromo-3-(4-thiomorpholino)prop-1-ene CAS No. 1306746-93-9

2-Bromo-3-(4-thiomorpholino)prop-1-ene

Cat. No. B1377733
CAS RN: 1306746-93-9
M. Wt: 222.15 g/mol
InChI Key: JAZLDVGNYIEZRA-UHFFFAOYSA-N
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Description

“2-Bromo-3-(4-thiomorpholino)prop-1-ene” is a chemical compound with the molecular formula C7H12BrNS and a molecular weight of 222.146 . It is categorized under building blocks .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-(4-thiomorpholino)prop-1-ene” is represented by the formula C7H12BrNS . The molecule consists of a bromine atom (Br), a sulfur atom (S), a nitrogen atom (N), 7 carbon atoms ©, and 12 hydrogen atoms (H) .


Physical And Chemical Properties Analysis

“2-Bromo-3-(4-thiomorpholino)prop-1-ene” has a molecular weight of 222.146 . Unfortunately, additional physical and chemical properties like melting point, boiling point, and density are not available.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Agents

2-Bromo-3-(4-thiomorpholino)prop-1-ene: is utilized in medicinal chemistry for the synthesis of novel therapeutic agents. Its molecular structure allows for the introduction of sulfur-containing heterocycles, which are often found in drugs that exhibit antimicrobial and anticancer properties . The compound’s ability to act as an intermediate in the creation of more complex molecules makes it invaluable in drug development.

Materials Science: Development of Functional Polymers

In materials science, this compound finds application in the development of functional polymers. The vinyl group in 2-Bromo-3-(4-thiomorpholino)prop-1-ene can undergo polymerization, leading to materials with potential use in coatings, adhesives, and elastomers. These polymers can be designed to possess specific characteristics such as conductivity, biocompatibility, or environmental stability .

Environmental Science: Synthesis of Sensor Materials

The compound’s reactivity is exploited in environmental science to synthesize sensor materials. Sensors made from polymers derived from 2-Bromo-3-(4-thiomorpholino)prop-1-ene can be sensitive to various environmental pollutants, aiding in the detection and monitoring of hazardous substances .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 2-Bromo-3-(4-thiomorpholino)prop-1-ene is used in the preparation of standards and reagents for chromatography and spectroscopy. Its well-defined physical and chemical properties allow for accurate calibration of analytical instruments, which is crucial for the quantification and qualification of samples .

Biochemistry: Study of Enzyme Inhibition

Biochemists utilize 2-Bromo-3-(4-thiomorpholino)prop-1-ene to study enzyme inhibition. The compound can be designed to interact with specific enzymes, providing insights into enzyme mechanisms and aiding in the development of inhibitors that could regulate metabolic pathways or treat diseases .

Pharmacology: Drug Delivery Systems

In pharmacology, the compound’s structural features are explored for creating drug delivery systems. Its ability to bind to other molecules can be harnessed to develop carriers that can transport drugs to targeted areas in the body, potentially increasing the efficacy and reducing the side effects of therapeutic compounds .

Catalysis: Organic Synthesis Reactions

2-Bromo-3-(4-thiomorpholino)prop-1-ene: serves as a catalyst or a catalyst precursor in various organic synthesis reactions. Its presence can accelerate reaction rates, increase product yields, and may allow reactions to proceed under milder conditions, making it a valuable tool in synthetic organic chemistry .

Photodynamic Therapy: Photosensitizer Development

Lastly, in the field of photodynamic therapy, this compound is investigated for the development of photosensitizers. These are compounds that, upon light activation, can generate reactive oxygen species to kill cancer cells. The thiomorpholine moiety in 2-Bromo-3-(4-thiomorpholino)prop-1-ene can be functionalized to absorb light and initiate these therapeutic reactions .

Future Directions

As “2-Bromo-3-(4-thiomorpholino)prop-1-ene” is categorized under building blocks , it could be used in the synthesis of various other compounds. Its future directions would largely depend on the requirements of the research it is being used for.

properties

IUPAC Name

4-(2-bromoprop-2-enyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNS/c1-7(8)6-9-2-4-10-5-3-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZLDVGNYIEZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCSCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(4-thiomorpholino)prop-1-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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